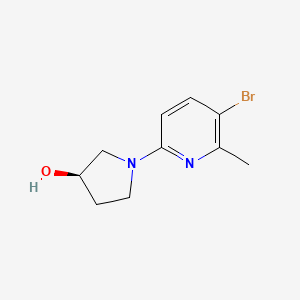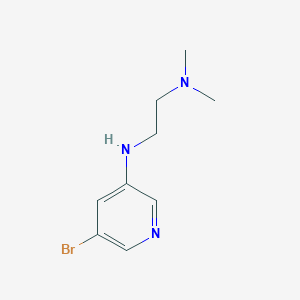![molecular formula C18H16N2O2 B7637395 N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide, also known as MIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline carboxamides and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and differentiation. Additionally, N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is also soluble in a variety of solvents, making it easy to work with in the lab. However, N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has some limitations for lab experiments. It has low water solubility, which can make it difficult to work with in aqueous solutions. Additionally, N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide. One area of research is the development of N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide-based drugs for the treatment of various diseases. N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has shown promise in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases. Another area of research is the elucidation of the exact mechanism of action of N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide. Further studies are needed to fully understand how N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide inhibits various enzymes and signaling pathways. Additionally, studies are needed to determine the safety and efficacy of N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide in humans.
Métodos De Síntesis
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. Another commonly used method involves the reaction of 3-chloro-4-methylbenzaldehyde with 3-aminophthalic acid in the presence of a base. N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide can also be synthesized via a one-pot reaction using a combination of 3-chloro-4-methylbenzaldehyde, 3-aminophthalic acid, and ammonium acetate.
Aplicaciones Científicas De Investigación
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been found to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-8-13(9-7-12)11-19-18(22)16-10-14-4-2-3-5-15(14)17(21)20-16/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBFLEADIDBXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)



![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)
![1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)